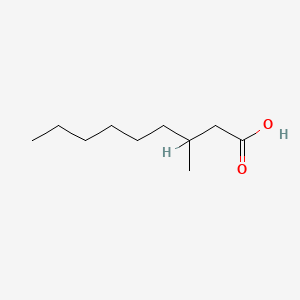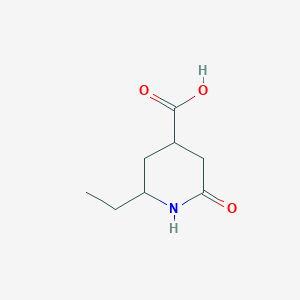
3-Methylnonanoic acid
Übersicht
Beschreibung
3-Methylnonanoic acid (3-MNA) is a saturated fatty acid with nine carbon atoms, and is a member of the nonanoic acid family. It is a colorless liquid with a strong, unpleasant odor and is a structural isomer of nonanoic acid. 3-MNA is found in a variety of natural sources such as animal fat, vegetable oil, and marine organisms. It is a common intermediate in the synthesis of other fatty acids, and has a wide range of applications in scientific research, including as a substrate for enzymes, as a probe for membrane structure, and as a drug delivery vehicle.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods: 3-Methylnonanoic acid and similar compounds, like 4-methylnonanoic acid, have been synthesized through various chemical processes. These include condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions. The synthesized compounds are characterized using IR, MS, 1HNMR, and 13CNMR spectroscopies, providing detailed insights into their structural and chemical properties (Su An-qi, 2010).
Food Science and Safety
- Food Spoilage Detection: this compound, as a volatile biomarker, has been studied for its correlation with the growth of Staphylococcus aureus in food products like pork. Its production is significantly correlated with the bacterial growth, suggesting its potential as a reliable indicator for food spoilage and safety in the meat industry (K. L. Hu et al., 2020).
Analytical Chemistry
- Chemical Ionization Analysis: Studies on 4-alkyl branched-chain carboxylic acids, including this compound, have utilized techniques like selected ion flow tube mass spectrometry (SIFT-MS) for chemical ionization. This approach helps in the rapid, real-time analysis of these compounds, crucial for characterizing their aroma and flavor, especially in food products like lamb meat (Hardy Z Castada et al., 2017).
Biochemistry
- Metabolic Markers in Bacteria: this compound has been identified as a metabolic marker in lactic acid bacteria (LAB). Gas chromatography-ion mobility spectrometry (GC-IMS) has been used to distinguish LAB strains based on the fingerprints of volatile organic compounds they emit, including this compound. This has applications in understanding the flavor profiles of cheese and other fermented products (Janneth Gallegos et al., 2017).
Material Science
- Polymer/Fullerene Films in Solar Cells: Research into poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, which include related branched-chain fatty acids, has implications for improving the efficiency of plastic solar cells. Understanding the structural and optical properties of these materials is crucial for the development of more efficient renewable energy technologies (T. Erb et al., 2005).
Eigenschaften
IUPAC Name |
3-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXEQISPGRDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35205-79-9 | |
| Record name | NSC 30203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35205-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (S)-3-methylnonanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-methylnonanoic acid in the context of this research paper?
A1: The research paper highlights that this compound is a metabolic product of iodophenyl 9-methylpentadecanoic acid, a fatty acid analog used to study myocardial fatty acid uptake and metabolism. The study found that PPARα-null mice exhibited reduced myocardial uptake of iodophenyl 9-methylpentadecanoic acid and consequently, lower conversion to this compound compared to wild-type mice []. This suggests that PPARα plays a crucial role in cardiac fatty acid metabolism, influencing the uptake and breakdown of certain fatty acids, including the pathway leading to this compound production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)



![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)





